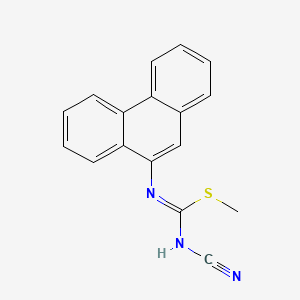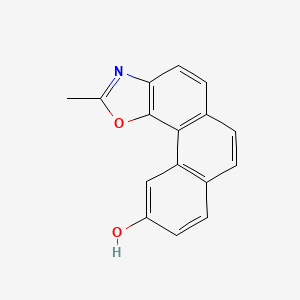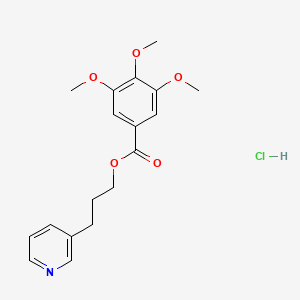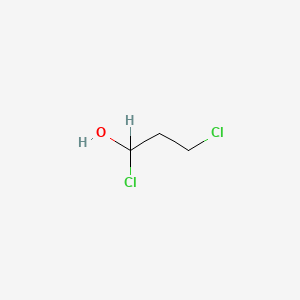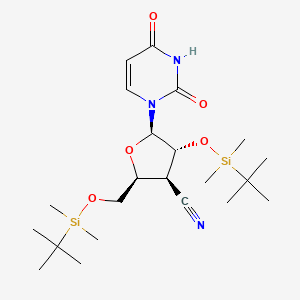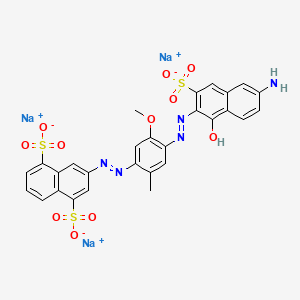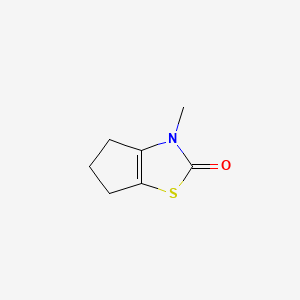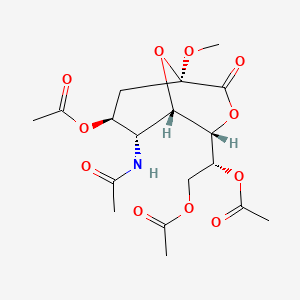
1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-2-methylphenyl)azo)-2-methylphenyl)azo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-2-methylphenyl)azo)-2-methylphenyl)azo)- is a complex organic compound primarily used as an intermediate in the synthesis of azo dyes. Azo dyes are known for their vivid colors and are widely used in textile, food, and cosmetic industries. This compound is characterized by its multiple azo groups (-N=N-) and sulfonic acid groups (-SO3H), which contribute to its solubility and reactivity.
Méthodes De Préparation
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-2-methylphenyl)azo)-2-methylphenyl)azo)- involves several steps:
Diazotization: The process begins with the diazotization of 4-aminobenzoyl, which involves treating it with nitrous acid (HNO2) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-methylphenylamine to form an azo compound. This step is repeated multiple times to introduce additional azo groups.
Sulfonation: The final step involves sulfonation, where the compound is treated with sulfuric acid (H2SO4) to introduce sulfonic acid groups at specific positions on the naphthalene ring.
Industrial production methods often involve large-scale reactors and controlled conditions to ensure high yield and purity. The reaction conditions typically include maintaining low temperatures during diazotization and using catalysts to enhance the coupling reactions.
Analyse Des Réactions Chimiques
1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-2-methylphenyl)azo)-2-methylphenyl)azo)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the cleavage of azo bonds and formation of corresponding carboxylic acids.
Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite (Na2S2O4) or zinc dust in acidic conditions, resulting in the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of sulfonamides or sulfonates.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-2-methylphenyl)azo)-2-methylphenyl)azo)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex azo dyes and pigments, which are studied for their color properties and stability.
Biology: The compound is used in biological staining techniques to visualize cellular components under a microscope.
Medicine: Research is being conducted on its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of dyes for textiles, food coloring, and cosmetics, where its stability and vivid colors are highly valued.
Mécanisme D'action
The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-2-methylphenyl)azo)-2-methylphenyl)azo)- involves its interaction with molecular targets through its azo and sulfonic acid groups. The azo groups can undergo redox reactions, while the sulfonic acid groups can participate in ionic interactions with various substrates. These interactions can lead to changes in the chemical and physical properties of the substrates, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-2-methylphenyl)azo)-2-methylphenyl)azo)- include:
1,3-Naphthalenedisulfonic acid, 7-amino-: This compound has a similar structure but lacks the multiple azo groups, making it less complex and less reactive.
2-Naphthylamine-6,8-disulfonic acid: This compound has a different substitution pattern on the naphthalene ring, leading to different reactivity and applications.
4-Aminobenzoyl-5-hydroxynaphthalene-1,7-disulfonic acid: This compound has a hydroxyl group in addition to the sulfonic acid groups, which can influence its solubility and reactivity.
The uniqueness of 1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-2-methylphenyl)azo)-2-methylphenyl)azo)- lies in its multiple azo groups and sulfonic acid groups, which provide a combination of solubility, reactivity, and stability that is valuable in various applications.
Propriétés
Numéro CAS |
71033-06-2 |
|---|---|
Formule moléculaire |
C38H32N8O7S2 |
Poids moléculaire |
776.8 g/mol |
Nom IUPAC |
7-[[4-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]diazenyl]-2-methylphenyl]diazenyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C38H32N8O7S2/c1-22-16-28(40-38(47)25-4-7-27(39)8-5-25)10-13-34(22)44-41-29-11-14-35(23(2)17-29)45-42-30-12-15-36(24(3)18-30)46-43-31-9-6-26-19-32(54(48,49)50)21-37(33(26)20-31)55(51,52)53/h4-21H,39H2,1-3H3,(H,40,47)(H,48,49,50)(H,51,52,53) |
Clé InChI |
HAULGSWNNVRSDU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N)N=NC3=CC(=C(C=C3)N=NC4=CC(=C(C=C4)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)O)S(=O)(=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




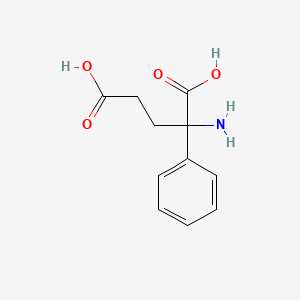
![Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12798835.png)
